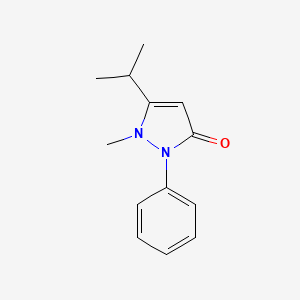

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be synthesized through the reaction of corresponding hydrazine derivatives with ethyl acetoacetate. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at temperatures ranging from 0°C to 78°C for 1-16 hours . The yields of this reaction can vary from 66% to 100%, depending on the specific conditions and reagents used .

Industrial Production Methods: Industrial production of this compound often involves scalable, solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of methyl hydrazine with ethyl acetoacetate in a solvent-free environment has been reported to produce high yields .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazolone ring undergoes oxidation to form aromatic pyrazole derivatives. Key findings include:

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Product Type |

|---|---|---|---|---|---|---|

| H₂O₂ (34% aq.) | Co(OAc)₂·4H₂O | AcOH | 60 | 20 | 9 | Aromatic pyrazole |

| t-BuOOH (70% aq.) | Bu₄NI | MeCN | 60 | 20 | <5 | Oxidized pyrazolone |

-

Copper triflate and ionic liquids like [bmim]PF₆ catalyze oxidative aromatization of pyrazolines to pyrazoles in one-pot reactions, achieving ~82% yields .

-

Oxidation enhances bioactivity by introducing conjugated systems, critical for COX inhibition .

Electrophilic Substitution

The phenyl and pyrazolone rings undergo regioselective substitutions:

Aryl Hydrazine Cyclocondensation

-

Reacting chalcones (e.g., 41 ) with aryl hydrazines (e.g., 45 ) forms trisubstituted pyrazolines (47 ), which oxidize to pyrazoles (48 ) .

-

Substituents at C-4 (e.g., tert-butyl groups) improve catalytic recyclability and product stability .

Alkylation and Acylation

-

Reaction with 1-phenylprop-2-yn-1-one (2 ) on Al₂O₃ yields 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3 ) in 52% yield .

-

Methoxy or nitro groups introduced via electrophilic substitution enhance cytotoxicity in cancer cell lines .

Acylation Reactions

C-acylation at the pyrazolone ring’s active methylene group is achieved under mild conditions:

Table 2: Acylation Parameters and Results

| Aroyl Chloride | Solvent | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 4-Methylbenzoyl chloride | Solid Al₂O₃ | 1.5 | 74–76 | 4-(4-Methylbenzoyl)pyrazolone |

-

Solvent-free methods using Al₂O₃ minimize environmental impact while maintaining high regioselectivity .

-

Trifluoromethyl and nitro substituents on the aroyl group improve thermal stability and bioactivity .

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in the presence of Co(II) or Cu(II) catalysts, with H₂O₂ acting as a terminal oxidant .

-

Acylation : Follows a nucleophilic pathway, where the pyrazolone’s enolic oxygen attacks the aroyl chloride’s electrophilic carbon .

Pharmacological Relevance

Derivatives synthesized through these reactions demonstrate:

-

Anti-inflammatory Activity : COX-2 inhibition via steric hindrance from isopropyl and phenyl groups .

-

Cytotoxicity : Methoxy-substituted analogues show LC₅₀ values of 10.8 μg/mL in A431 skin cancer cells .

This reactivity profile positions 5-isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one as a versatile scaffold for drug discovery and materials science.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives, including 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibit significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure of this compound allows it to act as a non-selective COX inhibitor, similar to known analgesics like phenazone .

Antioxidant Activity

The compound has shown promising antioxidant activity. Studies have demonstrated that pyrazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress. This property is particularly valuable in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives suggest that they may inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, compounds with similar structures have been found to exhibit cytotoxic effects against breast cancer cell lines .

Case Study 1: Biological Evaluation

In a study examining the biological evaluation of novel pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold and assessed their antioxidant and anti-inflammatory activities. It was found that derivatives of this compound exhibited enhanced antioxidant potential compared to traditional antioxidants .

Case Study 2: Synthesis and Characterization

A detailed synthesis and characterization study highlighted the potential of this compound as a lead compound for developing new therapeutic agents. The study utilized various spectroscopic methods (such as NMR and MS) to confirm the structure and purity of the synthesized compounds .

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It influences various biochemical pathways, including those related to oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one can be compared with other pyrazolone derivatives:

1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in treating amyotrophic lateral sclerosis (ALS).

3-Methyl-1-phenyl-2-pyrazoline-5-one: Used as a reagent for detecting reducing carbohydrates.

1,3-Dimethyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

5-Isopropyl-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one, a member of the pyrazolone family, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |

| Molecular Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| CAS Number | 1314892-97-1 |

The mechanism of action of this compound involves its interaction with various molecular targets. It is known to modulate enzyme activity and influence biochemical pathways related to oxidative stress and inflammation. The compound can bind to specific receptors and enzymes, leading to alterations in their activity which may contribute to its therapeutic effects .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models .

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is vital for protecting cells from oxidative damage. It effectively scavenges free radicals and enhances the body’s antioxidant defense mechanisms .

3. Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of this compound against various pathogens. Notably, it displayed significant inhibitory effects on Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

4. Anticancer Potential

Several studies have explored the anticancer potential of pyrazolone derivatives, including this compound. In particular, it has demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells . The compound induces apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

A study conducted on five pyrazole derivatives, including this compound, revealed that these compounds significantly inhibited biofilm formation and exhibited bactericidal activity against clinical isolates of Staphylococcus species .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various pyrazolone derivatives on cancer cell lines, it was found that this compound induced apoptosis through mitochondrial pathways, evidenced by increased expression of pro-apoptotic genes such as BAX and decreased anti-apoptotic Bcl-xL levels .

Eigenschaften

IUPAC Name |

1-methyl-2-phenyl-5-propan-2-ylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10(2)12-9-13(16)15(14(12)3)11-7-5-4-6-8-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSLNOJDOWAKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(N1C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.